

Spectroscopic Profile of 5-Chloro-6-methoxy-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: **5-Chloro-6-methoxy-1H-indole**

Cat. No.: **B1288820**

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, verified spectroscopic data specifically for **5-Chloro-6-methoxy-1H-indole** is limited. This guide provides a summary of expected spectroscopic characteristics based on data from closely related analogs and established principles of chemical spectroscopy. The experimental protocols described are standardized methodologies for the analysis of indole derivatives.

Introduction

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a core structure in numerous biologically active compounds, and substitutions on the indole ring can significantly modulate their chemical and biological properties. Accurate characterization of such molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation and purity assessment. This document provides an in-depth overview of the predicted spectroscopic data for **5-Chloro-6-methoxy-1H-indole** and detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-Chloro-6-methoxy-1H-indole**. These predictions are derived from the analysis of similar compounds, including 5-

chloro-indole and 5-methoxy-indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **5-Chloro-6-methoxy-1H-indole** Solvent: CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.1 - 8.3	br s	1H	N1-H
~7.5 - 7.6	s	1H	C4-H
~7.1 - 7.2	t	1H	C2-H
~6.9 - 7.0	s	1H	C7-H
~6.4 - 6.5	t	1H	C3-H
~3.9	s	3H	OCH_3

Table 2: Predicted ^{13}C NMR Data for **5-Chloro-6-methoxy-1H-indole** Solvent: CDCl_3

Chemical Shift (δ , ppm)	Assignment
~155	C6
~133	C7a
~129	C3a
~125	C5
~123	C2
~118	C4
~112	C7
~102	C3
~56	OCH_3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Chloro-6-methoxy-1H-indole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (CH ₃)
~1610, 1480	Strong	C=C Aromatic Ring Stretch
~1250	Strong	C-O Stretch (Aryl Ether)
~1100	Medium	C-N Stretch
~850	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **5-Chloro-6-methoxy-1H-indole** Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
181/183	High	[M] ⁺ (Molecular Ion, ~3:1 ratio due to ³⁵ Cl/ ³⁷ Cl)
166/168	Medium	[M-CH ₃] ⁺
138	Medium	[M-CH ₃ -CO] ⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the solid sample of **5-Chloro-6-methoxy-1H-indole**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]
- Ensure complete dissolution by gentle vortexing or sonication.[1]
- Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1]

¹H NMR Acquisition (400 or 500 MHz Spectrometer):

- Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[1]
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse sequence (e.g., 'zg30').[1]
 - Spectral Width (SW): Approximately 16 ppm, centered around 5-6 ppm.[1]
 - Acquisition Time (AQ): 2-4 seconds.[1]
 - Relaxation Delay (D1): 1-5 seconds.[1]
 - Number of Scans (NS): 8-16 scans for samples with adequate concentration.[1]
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[1]

¹³C NMR Acquisition (Proton-Decoupled):

- Instrument Setup: Use the same sample prepared for ¹H NMR.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').[1]

- Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.[1]
- Data Processing: Similar to ^1H NMR, process the FID to obtain the final spectrum.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

- Dissolve a small amount (approx. 50 mg) of **5-Chloro-6-methoxy-1H-indole** in a few drops of a volatile solvent like methylene chloride or acetone.[2]
- Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]
- Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[2]

KBr Pellet Method:

- Grind a small amount of the sample with a purified salt like potassium bromide (KBr).[3]
- Press the resulting powder mixture in a mechanical press to form a translucent pellet.[3]
- Place the pellet in the spectrometer's sample holder to be analyzed.[3]

Mass Spectrometry (MS)

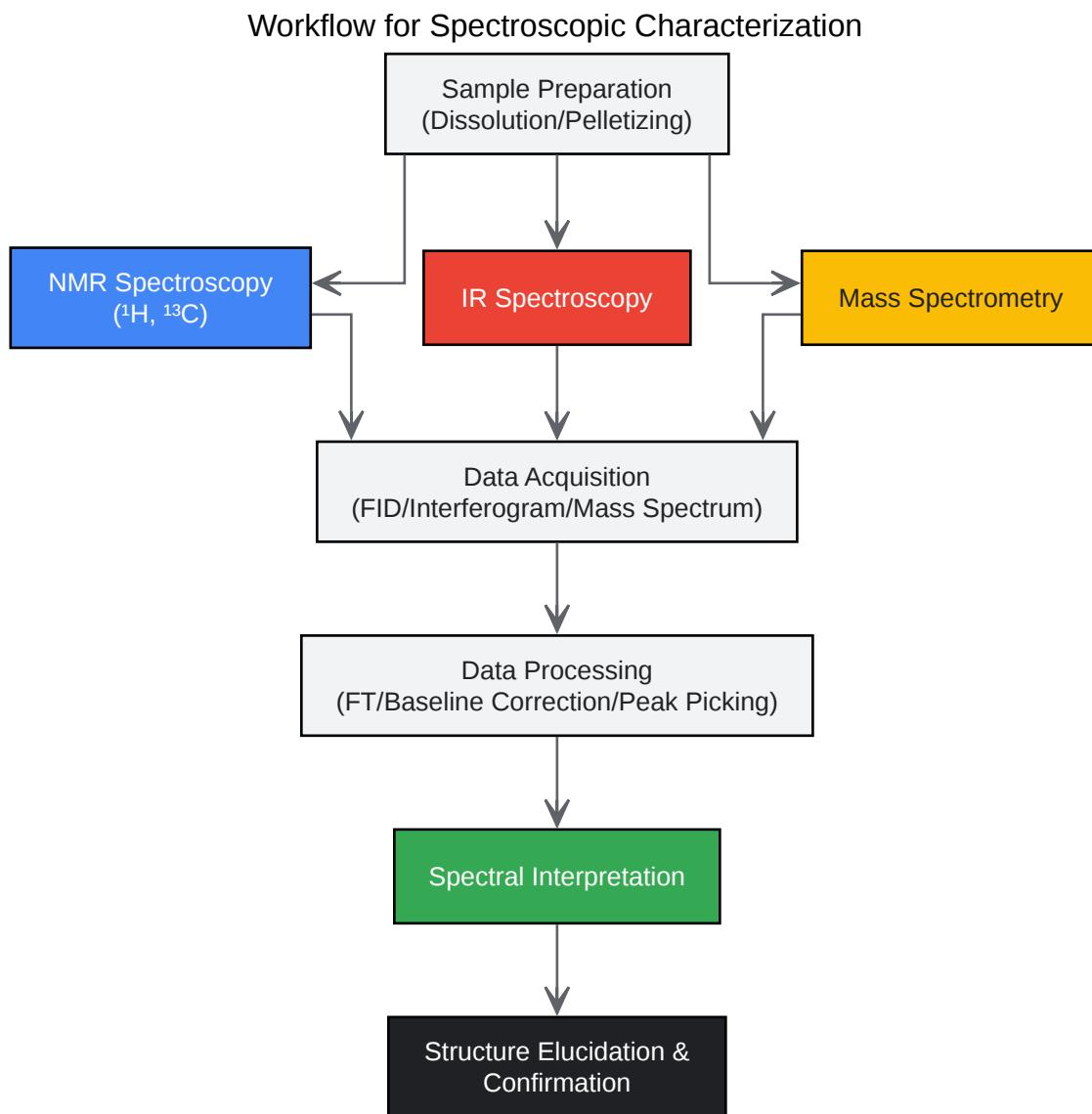
Electron Ionization (EI) Mass Spectrometry:

- Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically through a direct insertion probe or via a gas chromatograph (GC-MS).
- The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[4]
- This bombardment causes the ejection of an electron from the molecule, forming a molecular ion (M^+).[4]

- The high energy of the electron beam often leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[\[4\]](#)
- The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Chloro-6-methoxy-1H-indole**.



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Caption: General workflow of spectroscopic analysis.

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